molecular formula C14H17N3O3S B6767230 N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide

Cat. No.: B6767230
M. Wt: 307.37 g/mol
InChI Key: DHGPBZBZEIAUEB-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide is a synthetic organic compound that features a complex structure with both oxazole and thiazole rings

Properties

IUPAC Name

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-7-12(13(20-16-7)10-4-5-10)15-11(18)6-17-8(2)9(3)21-14(17)19/h10H,4-6H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGPBZBZEIAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1CC(=O)NC2=C(ON=C2C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Oxazole Ring: Starting with a cyclopropyl ketone and an appropriate nitrile, the oxazole ring can be formed through a cyclization reaction under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized from a thioamide and an α-haloketone through a cyclization reaction.

    Coupling of the Rings: The oxazole and thiazole intermediates are then coupled via an acetamide linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide linkage or on the heterocyclic rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole and thiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide
  • N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propionamide

Uniqueness

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-2-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)acetamide is unique due to the specific substitution pattern on the oxazole and thiazole rings, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its steric properties, potentially affecting its binding interactions.

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